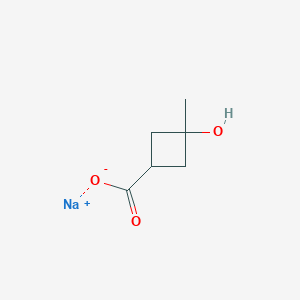
Fmoc-Homocit-OPfp
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fmoc-Homocit-OPfp (FHO) is a unique synthetic compound created by the combination of two amino acids, Fmoc-homocitrulline (FHO) and O-phosphoryl-L-phenylalanine (OPfp). FHO is a naturally occurring amino acid found in the human body, while OPfp is a synthetic amino acid created in the laboratory. FHO and OPfp are combined in a specific ratio to create FHO-OPfp, which has a wide range of applications in scientific research.
Wissenschaftliche Forschungsanwendungen
Fmoc-Homocit-OPfp-OPfp has a wide range of applications in scientific research. It is used in the synthesis of peptides, proteins, and other biomolecules. It is also used to study the structure and function of proteins and other biological systems. Additionally, Fmoc-Homocit-OPfp-OPfp is used in the development of novel drugs and therapeutic agents.
Wirkmechanismus
Fmoc-Homocit-OPfp-OPfp acts as a catalyst in the synthesis of peptides and proteins. It catalyzes the formation of peptide bonds between amino acids, allowing the formation of complex peptide and protein structures. Additionally, Fmoc-Homocit-OPfp-OPfp helps stabilize the structure of proteins, allowing them to maintain their structure and function.
Biochemical and Physiological Effects
Fmoc-Homocit-OPfp-OPfp has been shown to have a variety of biochemical and physiological effects. It has been shown to induce the production of nitric oxide, which is an important signaling molecule in the body. Additionally, Fmoc-Homocit-OPfp-OPfp has been shown to have anti-inflammatory and antioxidant effects.
Vorteile Und Einschränkungen Für Laborexperimente
Fmoc-Homocit-OPfp-OPfp is a useful tool for laboratory experiments due to its high reactivity and specificity. It is relatively easy to synthesize and can be used to synthesize complex peptide and protein structures. Additionally, Fmoc-Homocit-OPfp-OPfp is relatively stable and can be stored for long periods of time without degradation. However, Fmoc-Homocit-OPfp-OPfp is expensive and can be toxic, so it must be handled with care.
Zukünftige Richtungen
Fmoc-Homocit-OPfp-OPfp has a wide range of potential applications in the future. It could be used to develop new drugs and therapeutic agents, as well as to study the structure and function of proteins and other biomolecules. Additionally, Fmoc-Homocit-OPfp-OPfp could be used to study the effects of nitric oxide on the body and to develop new methods for regulating nitric oxide levels. Finally, Fmoc-Homocit-OPfp-OPfp could be used to develop new methods for synthesizing peptides and proteins, as well as to develop new methods for stabilizing proteins.
Synthesemethoden
The synthesis of Fmoc-Homocit-OPfp-OPfp is a two-step process. First, Fmoc-Homocit-OPfp is synthesized by reacting a mixture of Fmoc-L-homocitrulline and potassium carbonate in aqueous solution. The mixture is stirred for two hours at room temperature, then heated to 70°C for an additional 30 minutes. The second step involves the reaction of Fmoc-Homocit-OPfp with O-phosphoryl-L-phenylalanine in aqueous solution. The mixture is stirred for two hours at room temperature, then heated to 70°C for an additional 30 minutes. The Fmoc-Homocit-OPfp-OPfp product is then isolated and purified by column chromatography.
Eigenschaften
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) (2S)-6-(carbamoylamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24F5N3O5/c29-20-21(30)23(32)25(24(33)22(20)31)41-26(37)19(11-5-6-12-35-27(34)38)36-28(39)40-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18/h1-4,7-10,18-19H,5-6,11-13H2,(H,36,39)(H3,34,35,38)/t19-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTDWQZGOAZYFTG-IBGZPJMESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCNC(=O)N)C(=O)OC4=C(C(=C(C(=C4F)F)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCCCNC(=O)N)C(=O)OC4=C(C(=C(C(=C4F)F)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24F5N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
577.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-Homocit-OPfp | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(1R,2R)-2-(Dimethylamino)-1,2-diphenylethyl]-N'-[[(1R,4aS,10aR)-1,2,3,4,4a,9,10,10a-octahydro-1,4a-dimethyl-7-isopropyl-1-phenanthrenyl]methyl]thiourea, 98%, (99% ee)](/img/structure/B6292598.png)
![N-[(1R,2R)-2-Amino-1,2-diphenylethyl]-N'-[(S)-1-(1-naphthalenyl)ethyl]thiourea, 95%, (99% ee)](/img/structure/B6292606.png)
![N-[(1R,2R)-2-(1-Piperidinylamino)cyclohexyl]-N'-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)thiourea, 98%](/img/structure/B6292611.png)
![1-[(4S)-4-Benzyl-4,5-dihydro-2-oxazolyl]isoquinoline, 98%, (99% ee)](/img/structure/B6292619.png)
![(2S)-N-(Diphenylmethyl)-N,3,3-trimethyl-2-[[[[[(1R,2R)-2-2,5-diphenyl-1H-pyrrol-1-yl]cyclohexyl]amino]thioxomethyl]amino]butanamide, 98%](/img/structure/B6292620.png)
![1-[(4S)-4-Phenyl-4,5-dihydro-2-oxazolyl]isoquinoline, 95%, (99% ee)](/img/structure/B6292624.png)
![3-[(1R,2R)-2-Aminocyclohexylamino]-4-[3,5-bis(trifluoromethyl)phenylamino]cyclobut-3-ene-1,2-dione hydrochloride, 98%, (99% ee)](/img/structure/B6292628.png)

![N-[(1S,2S)-2-(Dimethylamino)-1,2-diphenylethyl]-N'-[[(1R,4aS,10aR)-1,2,3,4,4a,9,10,10a-octahydro-1,4a-dimethyl-7-isopropyl-1-phenanthrenyl]methyl]thiourea, 98%, (99% ee)](/img/structure/B6292633.png)
![(11aS)-3,7-Bis(3,5-dichlorophenyl)-10,11,12,13-tetrahydro-5-hydroxy-5-oxide-diindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin, 98% (99% ee)](/img/structure/B6292643.png)
![(11aR)-3,7-Bis(4-methoxyphenyl)-10,11,12,13-tetrahydro-5-hydroxy-5-oxide-diindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin, 98% (99% ee)](/img/structure/B6292653.png)
